![molecular formula C9H8S B097776 6-甲基苯并[b]噻吩 CAS No. 16587-47-6](/img/structure/B97776.png)

6-甲基苯并[b]噻吩

描述

6-Methylbenzo[b]thiophene is a useful research compound. Its molecular formula is C9H8S and its molecular weight is 148.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Methylbenzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylbenzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学:抗癌特性

6-甲基苯并[b]噻吩及其衍生物因其潜在的抗癌特性而受到关注。噻吩部分是许多药理活性化合物中常见的结构特征。 研究人员一直在研究新型噻吩衍生物的合成,以评估其生物活性,包括抗癌作用 . 噻吩化合物的结构修饰可以导致开发针对各种癌细胞系具有更高疗效的新型治疗剂。

材料科学:有机半导体

在材料科学领域,6-甲基苯并[b]噻吩被用于有机半导体的开发。噻吩基分子由于其高电荷传输特性,是推动有机半导体发展的重要组成部分。 这些材料对于有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 等应用至关重要 .

有机电子学:场效应晶体管

噻吩衍生物,包括 6-甲基苯并[b]噻吩,是构建有机场效应晶体管的关键成分。它们的分子结构允许高平面性和有效的电荷传输,这对于 OFET 的性能至关重要。 噻吩基 OFET 的开发是一个重要的研究领域,因为它们在柔性电子器件中具有潜力 .

光电子学:发光二极管

在光电子学中,6-甲基苯并[b]噻吩衍生物因其在有机发光二极管中的应用而受到研究。OLED 得益于噻吩化合物的电致发光特性,这些特性可以调节以在各种颜色下发射光。 这使得它们适合显示和照明应用 .

工业化学:缓蚀剂

6-甲基苯并[b]噻吩的工业应用包括用作缓蚀剂。 噻吩化合物可以在金属表面形成保护层,防止腐蚀并延长工业设备的使用寿命 .

制药应用:抗炎药

噻吩衍生物以其抗炎特性而闻名。将 6-甲基苯并[b]噻吩结构整合到药物中可以导致开发新型抗炎药物。 这些化合物可以设计为靶向特定的炎症通路,为各种炎症性疾病提供潜在的治疗方法 .

安全和危害

The safety information available indicates that 6-Methylbenzo[b]thiophene may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

Thiophene-based analogs, including 6-Methylbenzo[b]thiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 6-Methylbenzo[b]thiophene could involve further exploration of its potential biological activities and applications in medicinal chemistry.

作用机制

Target of Action

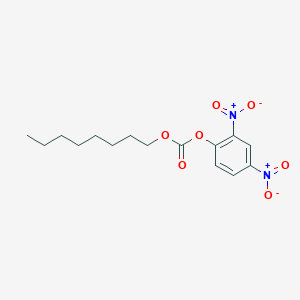

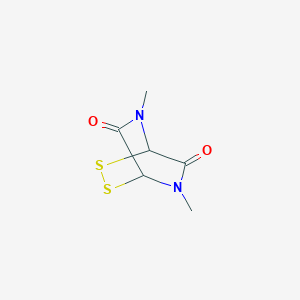

The primary target of 6-Methylbenzo[b]thiophene is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .

Mode of Action

6-Methylbenzo[b]thiophene interacts with its target, Mcl-1, by downregulating it . This downregulation prompts a conspicuous apoptotic response, meaning it triggers programmed cell death . It also causes DNA damage .

Biochemical Pathways

The compound affects the apoptosis and DNA repair pathways . By downregulating Mcl-1, it interferes with these pathways, leading to increased apoptosis and decreased DNA repair . This is particularly significant in the context of cancer cells, where dysregulation of apoptosis and DNA damage repair are leading mechanisms of drug resistance .

Pharmacokinetics

It’s worth noting that the compound can effectively enter cancer cells

Result of Action

The result of 6-Methylbenzo[b]thiophene’s action is increased cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . The compound causes DNA damage and simultaneously downregulates Mcl-1, leading to a significant increase in apoptosis . It also downregulates the DNA damage repair proteins RAD51 and BRCA2 .

Action Environment

属性

IUPAC Name |

6-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8S/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGMIMNVXACKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937136 | |

| Record name | 6-Methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16587-47-6, 31393-23-4 | |

| Record name | Benzo(b)thiophene, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzo(b)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031393234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylbenzo[b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

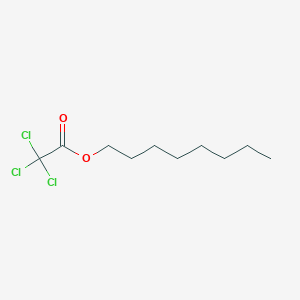

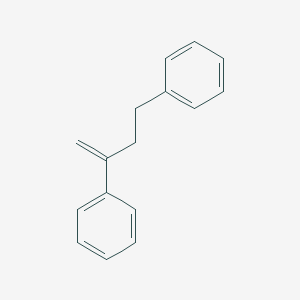

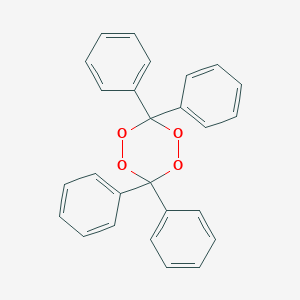

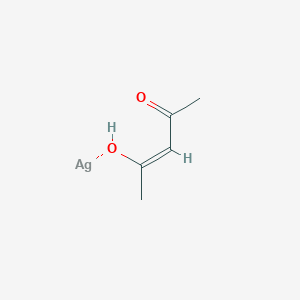

Feasible Synthetic Routes

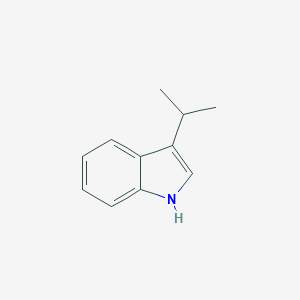

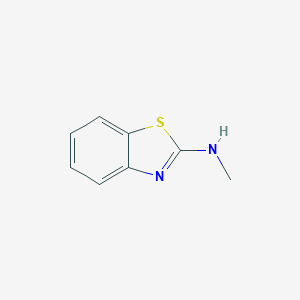

Q1: How does 6-methylbenzo[b]thiophene contribute to the activity of the potent neurokinin-2 receptor antagonist described in the research?

A1: While the exact mechanism of interaction isn't fully detailed in the provided research [], the incorporation of the 6-methylbenzo[b]thiophene moiety was a key step in improving the in vivo activity of the antagonist molecule. This suggests that this structure likely contributes favorably to binding affinity, drug-like properties, or both. Further studies would be needed to elucidate the precise binding interactions and their impact on downstream signaling pathways.

Q2: What are the structure-activity relationships observed for 6-methylbenzo[b]thiophene derivatives in the context of neurokinin-2 receptor antagonism?

A2: The research highlights that reducing the overall peptide character of initial lead compounds, which incorporated a 6-methylbenzo[b]thiophene group, led to improved in vivo antagonist activity []. This implies that the 6-methylbenzo[b]thiophene moiety itself is well-tolerated and that further modifications to reduce peptide characteristics are beneficial for achieving desirable pharmacological properties.

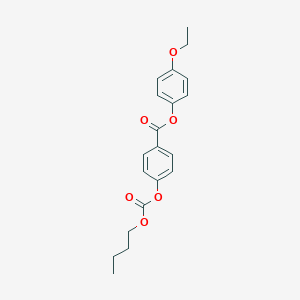

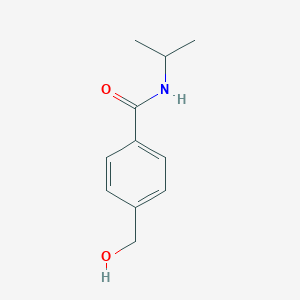

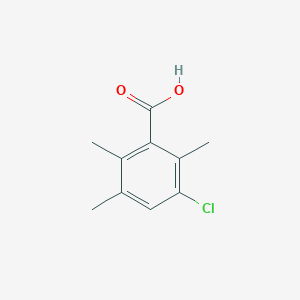

Q3: How is 6-methylbenzo[b]thiophene utilized in the development of platinum-based anticancer drugs?

A3: Researchers have synthesized platinum(IV) prodrugs that incorporate ligands derived from 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid []. These complexes exhibited promising anticancer activity, particularly against cisplatin-resistant cancer cell lines.

Q4: What is the proposed mechanism of action for platinum(IV) prodrugs containing 6-methylbenzo[b]thiophene derivatives?

A4: The platinum(IV) prodrugs with 6-methylbenzo[b]thiophene-derived ligands are suggested to target myeloid cell leukemia-1 (Mcl-1) []. By downregulating Mcl-1, these prodrugs aim to promote apoptosis (programmed cell death) and interfere with DNA damage repair mechanisms, thereby overcoming cisplatin resistance in cancer cells.

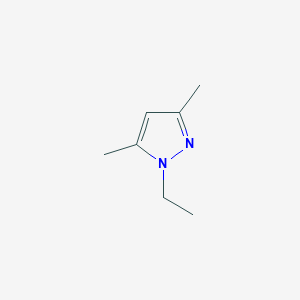

Q5: What are the advantages of using 6-methylbenzo[b]thiophene-containing platinum(IV) prodrugs compared to cisplatin?

A5: The research indicates that these novel prodrugs show several advantages over cisplatin, including:

- Enhanced cytotoxicity: They exhibit higher cytotoxicity against a broader range of cancer cell lines, particularly cisplatin-resistant ones [].

- Lower resistance factors: The development of resistance to these prodrugs is less pronounced compared to cisplatin [].

- Multi-target approach: They target both apoptosis and DNA repair pathways, potentially leading to a more effective antitumor response [].

- Reduced toxicity: Initial studies suggest that these prodrugs may have lower toxicity profiles compared to cisplatin [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)